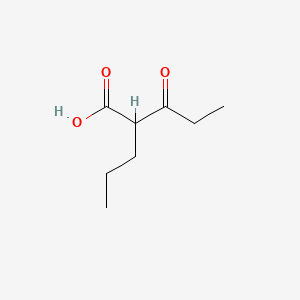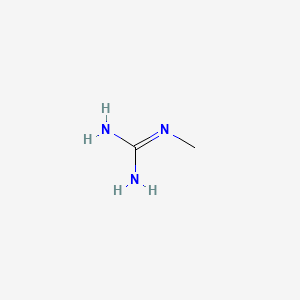
2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexylidenehydrazinyl group attached to a cyclohepta-2,4,6-trienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one typically involves the reaction of cyclohexylidenehydrazine with cyclohepta-2,4,6-trienone under controlled conditions. One common method includes the use of a phase transfer catalyst and a temperature below 80°C to achieve high yield and purity . The reaction is carried out in a suitable solvent, such as methanol, and monitored using techniques like Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohexylidenehydrazinyl)benzoic acid: Shares the cyclohexylidenehydrazinyl group but differs in the core structure.
2-Cyclohexylideneacetic acid: Contains a similar cyclohexylidene group but has a different functional group.
Uniqueness
2-(2-Cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one is unique due to its combination of a cyclohexylidenehydrazinyl group with a cyclohepta-2,4,6-trienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(2-cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,15,16) |
InChI Key |
XADINUBCUPOOON-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC2=CC=CC=CC2=O)CC1 |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=CC2=O)CC1 |
solubility |
14.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![12-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1195340.png)


![4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B1195347.png)

